REACTION_SMILES
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[CH2:1]1[O:2][CH2:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][c:9]2[NH2:10].[CH3:19][C:20](=[O:21])[OH:22].[ClH:18].[Cu:26]([Cl:27])[Cl:28].[N:11]([O-:12])=[O:13].[Na+:14].[O:15]=[S:16]=[O:17].[OH2:23].[OH2:24].[OH2:25]>>[CH2:1]1[O:2][CH2:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][c:9]2[S:16](=[O:15])(=[O:17])[Cl:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc2c1COC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Cu]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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O=S(=O)(Cl)c1cccc2c1COC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |